Stereochemical Purity: A Requirement for Enantiospecific Applications
The core differentiator for (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol is its defined (2R) stereochemistry, which distinguishes it from both its enantiomer and the racemic mixture . While direct activity data for this specific compound is unavailable, the importance of stereochemistry is a fundamental principle in asymmetric synthesis and medicinal chemistry, where the desired biological or catalytic effect often resides in a single enantiomer [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (2R) enantiomer, CAS 912852-87-0 |
| Comparator Or Baseline | (2S) enantiomer, CAS 1005337-07-4; Racemic mixture, CAS 3554-66-3 |
| Quantified Difference | Qualitative difference in stereochemistry |
| Conditions | General chiral chemistry principle |
Why This Matters
This ensures the correct stereochemical input for downstream asymmetric reactions or biological studies where the (R) configuration is required.
- [1] Kuujia. (n.d.). Cas no 3554-66-3 (((S)-1-Isopropylpyrrolidin-2-yl)methanol). View Source
